2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Overview
Description
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methylbenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethylamine: Similar structure but lacks the 3-methylbenzyl group.
N-(3-methylbenzyl)ethanamine: Similar structure but lacks the 4-methoxyphenyl group.
Uniqueness
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine is unique due to the presence of both the methoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEUMPGLISHWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366337 | |
Record name | 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355381-73-6 | |
Record name | 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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